molecular formula C13H15ClN2O2 B1426265 methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1354949-63-5

methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride

Cat. No. B1426265
CAS RN: 1354949-63-5
M. Wt: 266.72 g/mol
InChI Key: CABYNQJZOLOTSX-UHFFFAOYSA-N
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Description

“Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C13H15ClN2O2 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O2.ClH/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10;/h2-7,9H,8,14H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis and Analgesic Activity : A study by Massa et al. (1989) demonstrated the synthesis of methyl 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-carboxylate, which showed significant analgesic, anti-inflammatory, and neuropsychobehavioral effects (Massa et al., 1989).

  • Effective Synthesis of 4-Aminopyrrole-2-Carboxylates : Marcotte and Lubell (2002) developed a new synthesis method for 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, highlighting the compound's potential in medicinal chemistry (Marcotte & Lubell, 2002).

  • Synthesis of Furo[3,2-b]pyrroles and Benzo Derivatives : Krutošíková et al. (2001) discussed the synthesis of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates, which are important for producing compounds with potential therapeutic interest (Krutošíková et al., 2001).

Crystal Structure Determination

  • Ab Initio Crystal Structure Determination : Silva et al. (2012) conducted a study on the crystal structure of two chain-functionalized pyrroles, which are significant as antitumoral agents (Silva et al., 2012).

Chemical Modifications and Biological Properties

  • Methylation of Pyridine Moiety : Ukrainets et al. (2015) explored the chemical modification of the pyridine moiety in certain molecules, looking at optimizing biological properties, including analgesic effects (Ukrainets et al., 2015).

Miscellaneous Applications

  • Corrosion Inhibitors for Steel : Herrag et al. (2007) studied the effect of certain compounds, including pyrazole derivatives, as corrosion inhibitors for steel in hydrochloric acid, demonstrating their potential in industrial applications (Herrag et al., 2007).

properties

IUPAC Name

methyl 4-amino-1-benzylpyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10;/h2-7,9H,8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABYNQJZOLOTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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